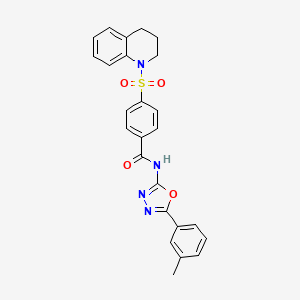

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide is an intriguing compound combining multiple functional groups, making it significant for various applications in scientific research. The unique structural components of the molecule contribute to its versatility and effectiveness in different chemical and biological contexts.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Preparation of this compound typically involves multi-step synthetic routes:

Formation of the 3,4-Dihydroquinolin-1(2H)-yl Sulfonyl Chloride: This may involve the reaction of 3,4-dihydroquinolin with a sulfonyl chloride under basic conditions.

Benzamide Derivative Synthesis: The benzamide moiety is usually synthesized through amide bond formation, starting from an appropriate carboxylic acid and amine.

Coupling to Form the Final Compound: The final step involves coupling the two synthesized fragments (the sulfonylated quinoline and the oxadiazole-based benzamide) using a suitable coupling reagent.

Industrial Production Methods

In an industrial setting, production methods may be optimized for scale, utilizing continuous flow chemistry techniques for greater efficiency, selectivity, and safety. High-throughput screening methods can identify the most effective reaction conditions and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound may undergo oxidation reactions, potentially affecting the quinoline or benzamide moieties.

Reduction: Specific reduction conditions can target the oxadiazole ring or the sulfonyl group.

Substitution: Both nucleophilic and electrophilic substitutions are possible, particularly on the benzamide and quinoline rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

Substitution: Halogenated reagents for nucleophilic substitution, or strong bases/acids for electrophilic substitution.

Major Products Formed

Oxidation: Modified quinoline or benzamide derivatives with altered oxidation states.

Reduction: Reduced forms of the oxadiazole or quinoline rings.

Substitution: Varied functional groups replacing hydrogen atoms on the rings.

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of quinoline and oxadiazole have shown efficacy against various bacterial strains and fungi. The sulfonamide group enhances these properties by increasing solubility and bioavailability in biological systems .

Anticancer Activity

Studies have demonstrated that compounds containing the quinoline structure can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells via the modulation of signaling pathways related to cell survival and death. In vitro studies have reported that related compounds can effectively reduce tumor growth in various cancer models .

Neuroprotective Effects

Given the increasing prevalence of neurodegenerative diseases, research has focused on the neuroprotective potential of this compound. Compounds with similar structural features have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. Inhibiting this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Synthesis and Characterization

The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. Each step must be carefully optimized to ensure high yields and purity of the final product .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of quinoline-based compounds for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial activity, suggesting that similar modifications could be beneficial for this compound .

Case Study 2: Neuroprotective Screening

Another study investigated the neuroprotective effects of oxadiazole derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could protect neurons from apoptosis by modulating oxidative stress pathways, highlighting a promising therapeutic avenue for neurodegenerative diseases .

Mécanisme D'action

The compound's mechanism of action depends on its context of use:

Biological Systems: It may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity.

Chemical Reactions: Functions as a catalyst or reagent, facilitating the conversion of substrates to products through various pathways.

Molecular Targets and Pathways

Enzymes: Potentially inhibits or activates specific enzymes through direct binding.

Receptors: May act as an agonist or antagonist at particular receptor sites.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline Derivatives: Similar compounds include various substituted quinolines, known for their biological activity.

Oxadiazole Compounds: Includes other 1,3,4-oxadiazole derivatives, widely studied for their medicinal properties.

Sulfonyl Benzamides: A class of compounds with sulfonyl and benzamide functionalities, often investigated for their chemical versatility.

Uniqueness

What sets this compound apart is its unique combination of these functional groups, providing a diverse array of chemical and biological activities. This diversity makes it a valuable tool in multiple fields, from synthetic chemistry to pharmaceutical research.

This compound, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide, stands out due to its multifaceted utility, paving the way for further advancements in scientific research and practical applications.

Activité Biologique

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that exhibits significant potential for various biological activities. Its structure incorporates multiple functional groups, including a sulfonamide and an oxadiazole ring, which are known to enhance biological efficacy. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4O6S, with a molecular weight of approximately 440.49 g/mol. The presence of the dihydroquinoline moiety and the oxadiazole ring contributes to its diverse biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, derivatives similar to our compound have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |

| 6a | A549 | 0.75 | Inhibits cell proliferation |

| 17a | HeLa | 2.41 | Promotes caspase-3 cleavage |

These findings suggest that the oxadiazole component may play a critical role in the anticancer activity of the compound by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Activity

Compounds with similar structural features have also demonstrated significant antimicrobial activity. For example, compounds containing the sulfonamide group are known for their effectiveness against bacterial infections. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-(5-hydroxybenzofuran)) | Benzofuran moiety | Antimicrobial |

| N-(5-(furan)) | Furan ring | Anticancer |

| N-(benzothiazole-sulfonamide) | Benzothiazole ring | Antimicrobial |

The unique combination of the dioxin structure with an oxadiazole and a sulfonamide group enhances its potential for diverse biological activities compared to other similar compounds .

Mechanistic Insights

Molecular docking studies have revealed that the compound interacts with various protein targets implicated in cancer progression and microbial resistance. For instance, binding studies indicate strong interactions between the oxadiazole moiety and key enzymes involved in metabolic pathways .

Case Studies

- Case Study on Anticancer Efficacy : A study involving derivatives of oxadiazole showed that they exhibited greater cytotoxicity than doxorubicin against several leukemia cell lines, indicating their potential as effective anticancer agents .

- Case Study on Antimicrobial Activity : Another research highlighted that certain sulfonamide derivatives significantly inhibited bacterial growth in vitro, suggesting their application in treating bacterial infections .

Propriétés

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4S/c1-17-6-4-8-20(16-17)24-27-28-25(33-24)26-23(30)19-11-13-21(14-12-19)34(31,32)29-15-5-9-18-7-2-3-10-22(18)29/h2-4,6-8,10-14,16H,5,9,15H2,1H3,(H,26,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXROEMBDLQIMIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.